molecular formula C12H14BrNO4S2 B2964518 5-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-2-sulfonamide CAS No. 1798540-15-4

5-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-2-sulfonamide

Cat. No.: B2964518
CAS No.: 1798540-15-4
M. Wt: 380.27
InChI Key: QMQNAHULAPOMIF-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H14BrNO4S2 and its molecular weight is 380.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatization Techniques

Novel synthetic approaches for thiophene and furan sulfonamides, including derivatives similar to the target compound, have been developed. For instance, Hartman and Halczenko (1990) explored the synthesis and derivatization of 4-arylsulfonylthiophene and furan-2-sulfonamides, providing foundational methods for creating bromomethyl analogues and amine derivatives of thiophenesulfonamides (Hartman & Halczenko, 1990). Similarly, Yin et al. (2008) demonstrated a new approach to synthesize 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, showcasing methods that could be applicable to the synthesis of complex sulfonamides (Yin et al., 2008).

Biological Applications

Sulfonamide derivatives, including those similar to the target compound, have shown potential in various biological applications. For example, Noreen et al. (2017) investigated thiophene sulfonamide derivatives for their urease inhibition, hemolytic, and antibacterial activities. These studies highlight the potential of sulfonamide derivatives in medicinal chemistry and pharmaceutical research (Noreen et al., 2017). Chohan and Shad (2011) synthesized and characterized sulfonamide-derived ligands and their transition metal complexes, evaluating their antibacterial, antifungal, and cytotoxic activities, indicating the utility of such compounds in developing new therapeutic agents (Chohan & Shad, 2011).

Materials Science and Catalysis

Sulfonamides and their derivatives also find applications in materials science and catalysis. Antunes et al. (2014) demonstrated that sulfonated graphene oxide serves as an effective catalyst for converting 5-(hydroxymethyl)-2-furfural into biofuels, showcasing the versatility of sulfonamide-based materials in catalysis and sustainable chemistry (Antunes et al., 2014).

Properties

IUPAC Name

5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S2/c1-12(15,7-9-3-2-6-18-9)8-14-20(16,17)11-5-4-10(13)19-11/h2-6,14-15H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQNAHULAPOMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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